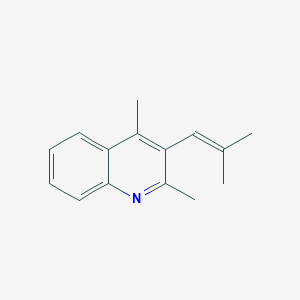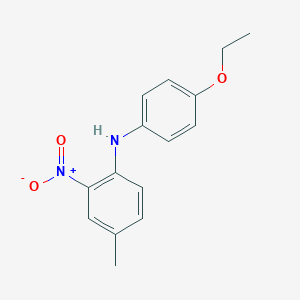![molecular formula C8H12N2O2S2 B14566171 5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 61457-42-9](/img/structure/B14566171.png)
5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of two methylsulfanyl groups attached to the pyrimidine ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate pyrimidine precursors with methylsulfanyl reagents. One common method is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For example, heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can lead to the formation of pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Substitution: Benzylamine and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Benzyl-substituted pyrimidine derivatives.
Scientific Research Applications
5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play critical roles in cell signaling pathways, and their inhibition can lead to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have a pyrimidine core and are known for their enzyme inhibitory activities.
Uniqueness
5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of two methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to unique applications in scientific research and industry.
Properties
CAS No. |
61457-42-9 |
|---|---|
Molecular Formula |
C8H12N2O2S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
5,6-bis(methylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2S2/c1-13-3-5-6(4-14-2)9-8(12)10-7(5)11/h3-4H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
DIQWVGKIEVOXFY-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C(NC(=O)NC1=O)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(E)-(3-Nitrophenyl)diazenyl]piperidine](/img/structure/B14566115.png)
![Butyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14566121.png)
![Morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14566123.png)
![{2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14566128.png)

![Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14566138.png)




![Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane](/img/structure/B14566166.png)
